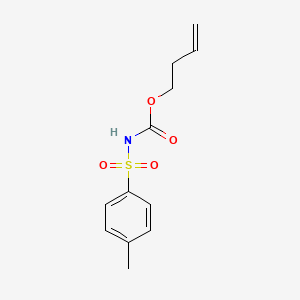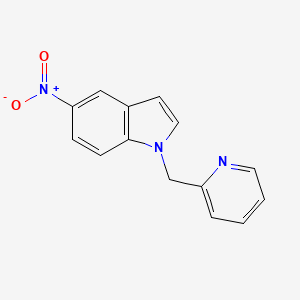![molecular formula C19H17NO2 B12528123 2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a pyridine ring attached to a biphenyl structure with methoxy groups at the 4’ and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine typically involves the following steps:
-
Suzuki-Miyaura Coupling Reaction: : This reaction is commonly used to form the biphenyl structure. It involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. Additionally, the presence of methoxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridine: Similar in structure but lacks the biphenyl moiety.
4,4’-Dimethoxybiphenyl: Contains the biphenyl structure with methoxy groups but lacks the pyridine ring.
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyridine: Similar but with only one methoxy group.
Uniqueness
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine is unique due to the combination of the biphenyl structure with methoxy groups and a pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[3-methoxy-2-(4-methoxyphenyl)phenyl]pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-15-11-9-14(10-12-15)19-16(6-5-8-18(19)22-2)17-7-3-4-13-20-17/h3-13H,1-2H3 |
InChI Key |
FKGBTOATJQCQCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=C2OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
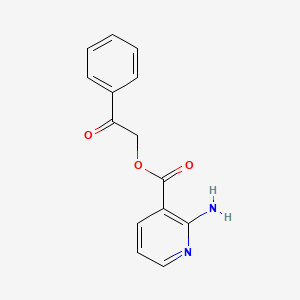
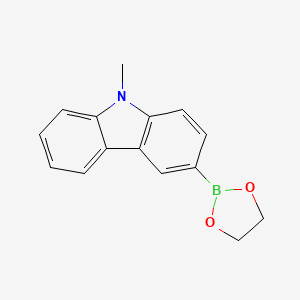
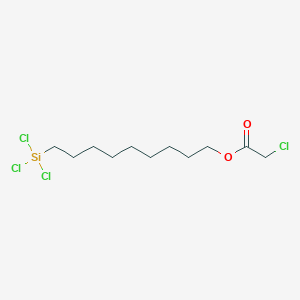
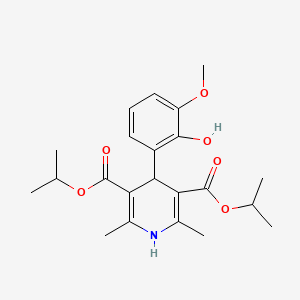
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)

![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)

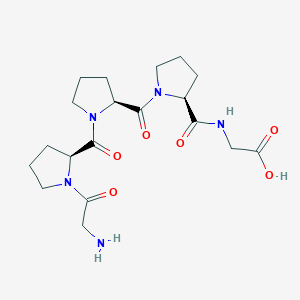
![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
